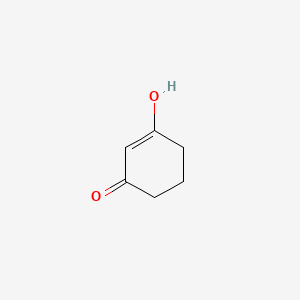

3-hidroxiciclohex-2-enona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxycyclohex-2-enone is an organic compound with the molecular formula C6H8O2. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a hydroxyl group attached to a cyclohexene ring, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

Knoevenagel-Michael Cascade Procedure: This method involves the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst such as 2-aminopyrazine.

Birch Reduction: Anisole undergoes Birch reduction followed by acid hydrolysis to yield 3-hydroxycyclohex-2-enone.

Oxidation of Cyclohexene: Industrially, 3-hydroxycyclohex-2-enone can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.

Industrial Production Methods: The industrial production of 3-hydroxycyclohex-2-enone often involves the catalytic oxidation of cyclohexene. This method is preferred due to its efficiency and high yield .

Types of Reactions:

Oxidation: 3-hydroxycyclohex-2-enone can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction of this compound can lead to the formation of cyclohexanol derivatives.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, vanadium catalysts.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Organocopper reagents, Grignard reagents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Cyclohexanol derivatives.

Substitution Products: Products formed from nucleophilic addition reactions.

Aplicaciones Científicas De Investigación

3-hydroxycyclohex-2-enone has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 3-Hydroxy-2-cyclohexen-1-one, also known as Clethodim, is the enzyme acetyl-coenzyme A carboxylase . This enzyme plays a crucial role in lipid biosynthesis and energy metabolism in plants .

Mode of Action

Clethodim is a systemic herbicide that is rapidly absorbed and readily translocated from treated foliage to the root system and growing parts of the plant . It inhibits the activity of acetyl-coenzyme A carboxylase, thereby disrupting lipid biosynthesis and energy metabolism, leading to the death of the plant .

Biochemical Pathways

Clethodim affects the lipid biosynthesis pathway in plants. By inhibiting acetyl-coenzyme A carboxylase, it disrupts the production of fatty acids, which are essential components of plant cell membranes . This disruption leads to the cessation of cell division and growth, ultimately causing plant death .

Pharmacokinetics

The pharmacokinetics of Clethodim involve rapid absorption into the plant system upon application . It is then readily translocated from the treated foliage to the root system and growing parts of the plant . .

Result of Action

The result of Clethodim’s action is the inhibition of plant growth and eventual death of the plant . This is achieved through the disruption of lipid biosynthesis, which leads to the cessation of cell division and growth .

Action Environment

The efficacy and stability of Clethodim can be influenced by various environmental factors. For instance, it is used with a non-phytotoxic crop oil concentrate to improve its effectiveness . .

Análisis Bioquímico

Biochemical Properties

3-Hydroxycyclohex-2-enone has been identified as a potent inhibitor of human lactate dehydrogenase (LDH) . This suggests that it interacts with the LDH enzyme, potentially influencing its activity and the biochemical reactions it catalyzes .

Molecular Mechanism

Its inhibitory effect on LDH suggests it may bind to this enzyme, potentially altering its function and impacting related biochemical pathways .

Metabolic Pathways

Given its role as an LDH inhibitor, it may be involved in pathways related to lactate metabolism .

Comparación Con Compuestos Similares

2-Cyclohexen-1-one: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of a hydroxyl group, leading to different reactivity and applications.

3-Methyl-2-cyclohexen-1-one: Contains a methyl group, which alters its chemical properties and reactivity.

Uniqueness: 3-hydroxycyclohex-2-enone is unique due to the presence of the hydroxyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications .

Actividad Biológica

3-Hydroxycyclohex-2-enone, a compound with the molecular formula C6H8O2, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, applications in medicine, and relevant case studies.

3-Hydroxycyclohex-2-enone features a cyclohexene ring with a hydroxyl group at the 3-position. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with distinct biological activities.

Antioxidant Activity

Research indicates that derivatives of 3-hydroxycyclohex-2-enone exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in mitigating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies suggest that 3-hydroxycyclohex-2-enone and its derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that 3-hydroxycyclohex-2-enone exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. For instance, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in tumors, suggesting a mechanism through which it may exert its cytotoxic effects .

Enzyme Inhibition

The primary mechanism through which 3-hydroxycyclohex-2-enone exerts its biological effects is through enzyme inhibition. It has been identified as a potent inhibitor of LDH, which plays a critical role in cellular metabolism. By inhibiting LDH, the compound disrupts the metabolic pathways that cancer cells rely on for growth and survival .

Targeting Lipid Biosynthesis

As a systemic herbicide, derivatives of this compound target acetyl-coenzyme A carboxylase (ACCase) in plants, disrupting fatty acid biosynthesis essential for cell membrane integrity. This mechanism is particularly relevant in agricultural applications where it is used to control weed growth without harming broadleaf crops .

Case Studies

- Antioxidant Efficacy : A study demonstrated that 3-hydroxycyclohex-2-enone significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. The results indicated a reduction in lipid peroxidation levels by up to 50% compared to untreated controls .

- Cytotoxicity Against Cancer Cells : In a recent experiment involving human breast cancer cell lines, treatment with 3-hydroxycyclohex-2-enone resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating strong potential for further development as an anticancer therapeutic .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Cyclohexen-1-one | Cycloalkene | Less reactive; minimal biological activity |

| 3-Ethoxy-2-cyclohexen-1-one | Ether derivative | Varies; specific applications in medicinal chemistry |

| 3-Methyl-2-cyclohexen-1-one | Methyl derivative | Altered reactivity; some antimicrobial properties |

| 3-Hydroxycyclohex-2-enone | Hydroxylated cycloalkene | Significant antioxidant, antimicrobial, and cytotoxic activities |

Propiedades

IUPAC Name |

3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h4,7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYSLMWUJOJBBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of 3-hydroxy-2-cyclohexen-1-one herbicides in plants?

A1: 3-Hydroxy-2-cyclohexen-1-one herbicides, often referred to as cyclohexanedione oximes, primarily target the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants [, , , , ].

Q2: How does inhibition of ACCase lead to herbicidal activity?

A2: ACCase is a key enzyme in the biosynthesis of fatty acids, essential components of cell membranes and other vital plant structures. Inhibition of ACCase disrupts fatty acid production, ultimately leading to plant death [, ].

Q3: Are there specific plant species that are particularly susceptible to 3-hydroxy-2-cyclohexen-1-one herbicides?

A3: Yes, these herbicides primarily affect grasses (Gramineae family) and demonstrate selectivity towards broadleaf plants [, , , , , , ].

Q4: Why are grasses more susceptible to these herbicides than broadleaf plants?

A4: The selectivity arises from structural differences in the ACCase enzyme between grasses and broadleaf plants. 3-Hydroxy-2-cyclohexen-1-one herbicides typically have a higher affinity for the ACCase enzyme found in grasses [, , , ].

Q5: Does the stage of plant growth affect the efficacy of 3-hydroxy-2-cyclohexen-1-one herbicides?

A5: Yes, the effectiveness of these herbicides can be influenced by the growth stage of the target plant. For instance, johnsongrass control is often more successful when herbicides are applied to plants at a height of 15-40 cm [, ]. Additionally, applying sethoxydim at the tillering stage of rice development had less impact on yield compared to application at the panicle initiation stage [].

Q6: Are there any observed effects of 3-hydroxy-2-cyclohexen-1-one herbicides on cell division in susceptible plants?

A6: Yes, studies with sethoxydim have shown that it inhibits cell division in the root tips of corn, specifically targeting the meristematic regions responsible for growth [].

Q7: What is the molecular formula and weight of 3-hydroxy-2-cyclohexen-1-one?

A7: The molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol.

Q8: Is there information available on the spectroscopic data for 3-hydroxy-2-cyclohexen-1-one?

A8: While the provided research focuses on the herbicidal applications of derivatives, basic spectroscopic data for 3-hydroxy-2-cyclohexen-1-one can be found in chemical databases like NIST and PubChem.

Q9: How stable is 3-hydroxy-2-cyclohexen-1-one under environmental conditions?

A9: Research suggests that sethoxydim, a derivative of 3-hydroxy-2-cyclohexen-1-one, is susceptible to degradation in aqueous solutions and when exposed to light [].

Q10: What is the impact of degradation on the herbicidal activity of sethoxydim?

A10: The degradation of sethoxydim can lead to the formation of multiple transformation products, some of which exhibit higher phytotoxicity and stability than the parent compound [].

Q11: What role do additives play in the formulation and efficacy of 3-hydroxy-2-cyclohexen-1-one herbicides?

A11: Additives, such as oils and surfactants, are often included in herbicide formulations to enhance their efficacy. For example, the addition of soybean oil or petroleum oil to sethoxydim can increase its absorption and translocation within the target plant []. Similarly, mineral oil has been shown to enhance the effectiveness of sethoxydim against grasses [].

Q12: Is there evidence of resistance developing to 3-hydroxy-2-cyclohexen-1-one herbicides?

A12: Yes, there have been documented cases of resistance to this class of herbicides, notably in Lolium rigidum (annual ryegrass). This resistance can be attributed to alterations in the target enzyme, ACCase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.